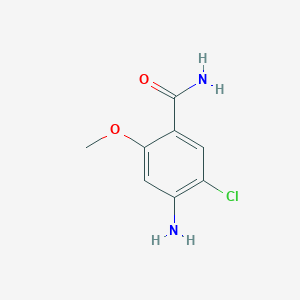
4-Amino-5-chloro-2-methoxybenzamide
Overview
Description
4-Amino-5-chloro-2-methoxybenzamide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzamide core. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2-methoxybenzamide typically involves several steps starting from para-aminosalicylic acid. One common method includes the following steps :
Methylation: Para-aminosalicylic acid is methylated using dimethyl sulfate in the presence of sodium hydroxide to form methyl 2-methoxy-4-aminobenzoate.
Chlorination: The methyl ester is then chlorinated using N-chloro-succinimide to introduce the chloro group.
Hydrolysis: The chlorinated methyl ester undergoes alkaline hydrolysis to remove the ester group, forming 4-amino-5-chloro-2-methoxybenzoic acid.
Amidation: Finally, the benzoic acid is converted to the benzamide by reacting with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 4-amino-5-chloro-2-methoxybenzoic acid and ammonia .
Scientific Research Applications
4-Amino-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-2-methoxybenzoic acid
- 2-Amino-5-chlorobenzamide
- 4-Amino-2-methoxybenzoic acid
Uniqueness
4-Amino-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-amino-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXXTVNYHGGBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24190-74-7 | |
| Record name | 4-amino-5-chloro-2-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Q1: What are the common metabolic pathways of 4-Amino-5-chloro-2-methoxybenzamide derivatives in rabbits?
A1: Research indicates that compounds containing the this compound structure undergo various metabolic transformations in rabbits. Studies using rabbit liver preparations identified several metabolic products. These include:
- N-dealkylation: This pathway involves the removal of alkyl groups from the nitrogen atom attached to the benzene ring. For instance, metoclopramide (N-(Diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide) undergoes N-dealkylation to form N-(ethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide and N-(aminoethyl)-4-amino-5-chloro-2-methoxybenzamide. []
- Hydroxylation: This pathway introduces a hydroxyl group into the molecule. In the case of metoclopramide, hydroxylation can occur on the ethyl side chain, forming N-(2'-hydroxyethyl)-4-amino-5-chloro-2-methoxybenzamide, or on the benzene ring, leading to N-(diethylaminoethyl)-4-amino-5-chloro-2-hydroxybenzamide and N-(ethylaminoethyl)-4-amino-5-chloro-2-hydroxybenzamide. []
- Amide hydrolysis: This pathway breaks the amide bond, leading to the formation of 4-amino-5-chloro-2-methoxybenzoic acid. This metabolic route was observed in the metabolism of clebopride (N-(1'-Benzyl-4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide). []
- N-oxidation: This pathway leads to the formation of N-oxides. Clebopride metabolism demonstrated this pathway with the identification of N-(1'-Benzyl-4'-piperidyl-N-oxide)-4-amino-5-chloro-2-methoxybenzamide, N-(4'-(N-hydroxylpiperidyl)-4-amino-5-chloro-2-methoxybenzamide, and N-(4'-(delta 1'-piperidyl-N-oxide))-4-amino-5-chloro-2-methoxybenzamide. []
Q2: What analytical techniques are used to identify and characterize this compound derivatives and their metabolites?
A2: Several analytical techniques are employed in identifying and characterizing these compounds:
- Mass Spectrometry (MS): Both electron impact (EI) and field desorption (FD) MS techniques are utilized. These techniques help determine the molecular weight and fragmentation patterns of the parent compound and its metabolites, aiding in structural elucidation. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique, particularly proton (1H) NMR, provides valuable information about the compound's structure by analyzing the magnetic properties of atomic nuclei. Researchers used computer-averaged time proton magnetic resonance spectroscopy to confirm the structures of metabolites. []
Q3: How do structural modifications to the this compound scaffold affect its interaction with dopamine and serotonin receptors?
A3: While the provided abstracts don't detail specific structure-activity relationships for dopamine and serotonin receptors, they hint at the importance of the substituents attached to the nitrogen of the amide group. For example, replacing the piperidine ring in clebopride with a 1,2,3-triazolylpropylpiperidine moiety leads to N-[[1-{3-(1,2,3-triazol-1-yl)propyl}piperidin-4-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide, a compound with reported 5-HT4 receptor agonist activity. [] This suggests that modifications at this position can significantly impact receptor binding and functional activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2938660.png)
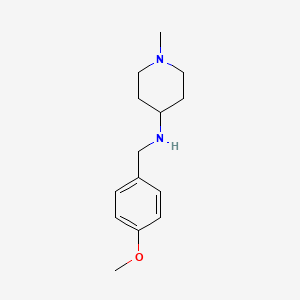
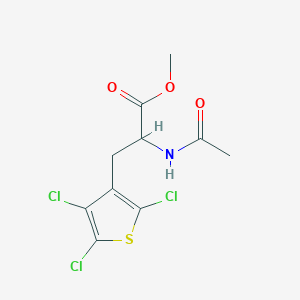
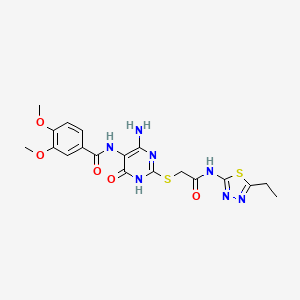
![Methyl 6-[[(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B2938666.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2938669.png)

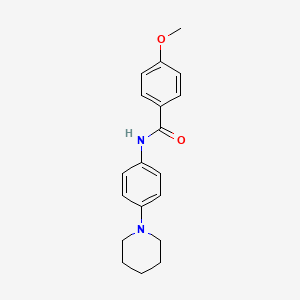
![Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate](/img/structure/B2938674.png)

![2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2938677.png)
![Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone](/img/structure/B2938679.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2938680.png)
